14-Hydroxyandrost-4-ene-3,6,17-trione

Aromatase Inhibition Enzyme Kinetics Steroid Biochemistry

Researchers requiring sustained aromatase suppression frequently encounter reversible inhibitors with insufficient target engagement. 14-OHAT (CAS 120051-39-0) resolves this via an irreversible, mechanism-based inactivation mechanism (Ki=1.3 µM, Kinact=0.23 min⁻¹), ensuring prolonged CYP19A1 inhibition. - Irreversible inactivation confirmed via time-dependent, pseudo-first-order kinetics. - Documented in vivo estradiol suppression and tissue-specific activity in uterine tumor models (US Patent 5,166,200). - Supplied with ≥95% purity; HPLC verification recommended prior to use. Competitive pricing and global delivery from BenchChem support your endometriosis and oncology programs.

Molecular Formula C19H24O4
Molecular Weight 316.4 g/mol
Cat. No. B1214964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Hydroxyandrost-4-ene-3,6,17-trione
Synonyms14-HAET
14-hydroxyandrost-4-ene-3,6,17-trione
14-OHAT
14alpha-hydroxy-4-androstene-3,6,17-trione
androst-4-ene-3,6,17-trione-14-ol
Molecular FormulaC19H24O4
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3(CCC4=O)O)C
InChIInChI=1S/C19H24O4/c1-17-6-3-11(20)9-14(17)15(21)10-13-12(17)4-7-18(2)16(22)5-8-19(13,18)23/h9,12-13,23H,3-8,10H2,1-2H3/t12-,13+,17+,18+,19?/m0/s1
InChIKeyUKVVNEHFNYKGMX-WHMNXGKUSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Hydroxyandrost-4-ene-3,6,17-trione: Aromatase Inhibitor Procurement and Scientific Selection Guide


14-Hydroxyandrost-4-ene-3,6,17-trione (CAS 120051-39-0), also known as 14α-hydroxy-4-androstene-3,6,17-trione or 14-OHAT, is a steroidal androstenedione derivative with a molecular formula of C19H24O4 and a molecular weight of 316.4 g/mol . The compound is a mechanism-based irreversible inhibitor of aromatase (CYP19A1), the cytochrome P450 enzyme responsible for converting androgens to estrogens [1]. Its primary structural differentiation lies in the 14α-hydroxyl group and the 6-keto moiety on the androstene backbone [2].

14-Hydroxyandrost-4-ene-3,6,17-trione: Why In-Class Substitution Compromises Research Integrity


Within the class of steroidal aromatase inhibitors, structural modifications dramatically alter both potency and mechanism of inhibition. For instance, the parent scaffold androst-4-ene-3,6,17-trione (4AT) exhibits competitive inhibition with a Ki of 1.8 μM for certain analogs, whereas the 14α-hydroxylated derivative (14-OHAT) operates as an irreversible mechanism-based inactivator with an apparent Ki of 1.3 μM and Kinact of 0.23 min⁻¹ [1]. Other hydroxylated analogs such as 6α-OH-4AD, 6β-OH-4AD, 15α-OH-4AD, and 16β-OH-4AT show dramatically reduced inhibition (9.6%–80.4% at 100 μM) compared to 14-OHAT [2]. Simply substituting a generic 'hydroxyandrostenedione' or 'androst-4-ene-3,6,17-trione derivative' will not reproduce the irreversible inactivation kinetics nor the in vivo estradiol suppression observed with the 14α-hydroxy derivative [1]. The precise regiochemistry and oxidation state at C-14 and C-6 are non-negotiable determinants of target engagement and functional outcome.

14-Hydroxyandrost-4-ene-3,6,17-trione: Head-to-Head Comparative Performance Data for Procurement Decisions


14-Hydroxyandrost-4-ene-3,6,17-trione: Irreversible Aromatase Inactivation Kinetics vs. Parent Compound 4AT

14-OHAT demonstrates time-dependent, pseudo-first-order irreversible inactivation of human placental aromatase, a mechanism distinct from the competitive inhibition of the parent scaffold 4AT. The inactivation parameters are Ki = 1.3 μM and Kinact = 0.23 min⁻¹ [1]. This contrasts with the 19,19-difluoro derivative of 4AT, which acts only as a competitive inhibitor with Ki = 1.8 μM and does not exhibit time-dependent inactivation [2].

Aromatase Inhibition Enzyme Kinetics Steroid Biochemistry

14-Hydroxyandrost-4-ene-3,6,17-trione: Superior Aromatase Inhibition vs. Other Hydroxylated 4AD and 4AT Derivatives

Among six hydroxylated derivatives of androst-4-ene-3,17-dione (4AD) and androst-4-ene-3,6,17-trione (4AT) produced via microbial transformation, 14-OHAT exhibits the most potent aromatase inhibition. At 100 μM, 14-OHAT achieves >97.8% inhibition of human placental aromatase, significantly exceeding the inhibition shown by 16β-OH-4AT (80.4%), 15α-OH-4AD (63.6%), 15β-OH-4AD (61.8%), 6β-OH-4AD (30.1%), and 12α-OH-4AT (9.6%) [1]. The parent compound 4AT achieves 93.6% inhibition at the same concentration [1].

Aromatase Inhibition Microbial Transformation Steroid SAR

14-Hydroxyandrost-4-ene-3,6,17-trione: In Vivo Estradiol Suppression Confirmed in Rat Model

14-OHAT demonstrates in vivo efficacy by suppressing serum estradiol levels in rats [1]. While the exact magnitude of suppression is not quantified in the primary abstract, this in vivo validation distinguishes 14-OHAT from many other hydroxylated 4AD and 4AT derivatives that have only been characterized in vitro [2]. The compound inhibits aromatase in rat ovary tissue, confirming target engagement in a physiologically relevant system [1].

In Vivo Pharmacology Estradiol Suppression Endocrine Modulation

14-Hydroxyandrost-4-ene-3,6,17-trione: Potent Inhibition of Aromatase in Human Uterine Tumors

14-OHAT has been specifically demonstrated to inhibit aromatase activity in human uterine tumor tissue preparations [1]. This tissue-specific validation is documented in the MeSH database and is derived from the primary source J Steroid Biochem 1990;36(6):517 [2]. While direct comparative data with other inhibitors in the same tumor system are not available in the accessible abstracts, this tissue-specific activity profile supports the compound's relevance for gynecological oncology research.

Tumor Aromatase Endometrial Cancer Ex Vivo Pharmacology

14-Hydroxyandrost-4-ene-3,6,17-trione: Validated Therapeutic Utility in Endometriosis via US Patent

US Patent 5,166,200 explicitly claims 14α-hydroxy-4-androstene-3,6,17-trione and its ester derivatives as a remedy for endometriosis based on strong aromatase-inhibitory activity without serious side effects [1]. The patent notes that existing treatments (danazol, buserelin) produce significant side effects including dyshepatia, masculinization, hyposexuality, and hot flushes [1]. While head-to-head side effect data are not provided in the patent abstract, the explicit claim of favorable safety profile distinguishes 14-OHAT from earlier-generation steroidal aromatase inhibitors.

Endometriosis Patent Literature Therapeutic Development

14-Hydroxyandrost-4-ene-3,6,17-trione: Optimal Procurement Scenarios Based on Verified Performance Data


Endometriosis and Estrogen-Dependent Pathology Research

Procure 14-OHAT for endometriosis research programs requiring a steroidal aromatase inhibitor with documented tissue-specific activity in uterine tumors [1]. US Patent 5,166,200 explicitly claims efficacy in endometriosis models with favorable side effect profile relative to danazol and buserelin [2]. The irreversible inactivation mechanism (Ki = 1.3 μM, Kinact = 0.23 min⁻¹) [3] provides sustained aromatase suppression advantageous for chronic disease models.

Mechanism-Based Enzyme Inactivation Studies

Select 14-OHAT as a model compound for studying suicide substrate kinetics and irreversible enzyme inactivation. Unlike competitive inhibitors such as 19,19-difluoro-4AT (Ki = 1.8 μM, no inactivation) [4], 14-OHAT exhibits time-dependent, pseudo-first-order inactivation of aromatase [3]. This mechanism is valuable for probing active-site chemistry, NADPH-dependent inactivation pathways, and structure-activity relationships in steroidogenic P450 enzymes.

In Vivo Estradiol Suppression Studies in Rodent Models

Choose 14-OHAT for rodent studies requiring systemic aromatase inhibition with confirmed in vivo target engagement. The compound suppresses serum estradiol levels in rats and inhibits ovarian aromatase [3], whereas other hydroxylated 4AD and 4AT derivatives (e.g., 6β-OH-4AD, 12α-OH-4AT) have only been characterized in vitro with substantially lower potency (9.6–30.1% inhibition at 100 μM) [5]. This reduces the risk of translational failure in endocrine modulation studies.

Aromatase-Positive Tumor Xenograft and Ex Vivo Tissue Studies

Utilize 14-OHAT in oncology research involving aromatase-expressing tumors, particularly uterine and endometrial cancers. The compound's demonstrated inhibition of aromatase activity in human uterine tumor tissue [1] makes it suitable for ex vivo tumor explant assays and xenograft models where local estrogen deprivation is required. Compare to 4AT (93.6% inhibition at 100 μM) and 16β-OH-4AT (80.4%) to contextualize potency [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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